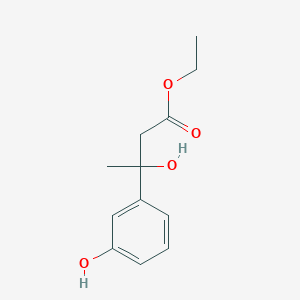

Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate

Beschreibung

BenchChem offers high-quality Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-16-11(14)8-12(2,15)9-5-4-6-10(13)7-9/h4-7,13,15H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUYRGYWTBCGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate, a beta-hydroxy ester, has garnered attention in scientific research due to its diverse biological activities and potential applications in pharmaceuticals and organic synthesis. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate features a unique structure that includes both a butanoate backbone and a phenolic substituent. Its chemical formula is . The presence of the hydroxyl groups contributes to its biological activity, particularly in enzyme interactions and antioxidant properties.

Biological Activity

1. Enzyme Interactions

Research indicates that ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate interacts with various enzymes, particularly those involved in hydrolytic reactions. For instance, studies have shown that Pseudomonas cepacia lipase effectively hydrolyzes this compound, making it a candidate for biocatalytic applications. The specificity of these interactions can lead to different reaction pathways depending on the enzyme used.

2. Antioxidant Properties

The phenolic component of ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate may enhance its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The compound's ability to scavenge free radicals has been noted in preliminary studies, suggesting potential therapeutic applications.

3. Asymmetric Synthesis Applications

Due to its chiral center, this compound serves as a substrate for asymmetric synthesis, enabling the production of enantiomerically pure forms with high yields. This property is particularly valuable in pharmaceutical applications where the enantiomeric purity of compounds is critical for efficacy and safety.

Synthesis Methods

Several synthesis methods have been developed for ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate:

- Esterification Reactions : Typically involves the reaction of a carboxylic acid with an alcohol under acidic conditions.

- Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation of the compound from simpler substrates, enhancing yield and selectivity.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate, the following table compares it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-hydroxy-3-methylbutanoate | Contains a methyl group instead of a phenolic ring | Less complex; fewer biological applications |

| Ethyl 4-hydroxybenzoate | Aromatic ring with hydroxyl group | Lacks the butanoate structure |

| Ethyl 2-(4-hydroxyphenyl)propanoate | Different positioning of hydroxyl group | Different biological activity profile |

| Ethyl 3-cyclohexyl-3-hydroxybutanoate | Contains a cyclohexyl group | Distinct steric effects on reactivity |

Case Studies and Research Findings

Recent studies have explored various aspects of ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate:

- Study on Antioxidant Activity : A study published in MDPI reported that compounds with similar structures exhibit significant antioxidant activity by increasing liver glutathione levels . This suggests that ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate may have comparable effects.

- Enzymatic Hydrolysis Research : A dissertation highlighted the enzymatic hydrolysis rates of this compound using Pseudomonas cepacia lipase, demonstrating its potential in biocatalysis for producing valuable chiral intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.